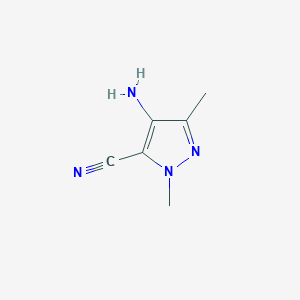
N-(3-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-ylthio)acetamide, also known as CMPD-1, is a small molecule inhibitor that has been studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in organic synthesis and chemical characterization has led to the development of various methods for creating and analyzing compounds similar to N-(3-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-ylthio)acetamide. These methods are crucial for producing compounds with potential biological activities. Studies focus on optimizing synthetic routes, understanding the structure-activity relationship (SAR), and exploring the physical and chemical properties of these molecules through techniques such as NMR, LC-MS/MS, and X-ray crystallography (Sharma et al., 2018; Severina et al., 2020).
Biological Interactions and Activities
The exploration of biological activities and interactions is another significant area of research for compounds like N-(3-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-ylthio)acetamide. Studies have examined their potential as anticancer agents, anticonvulsant agents, and their ability to bind with biological targets such as DNA and proteins. Molecular docking studies are often conducted to predict the interaction between these compounds and biological targets, providing insights into their potential therapeutic applications (Raj, 2020; Gowda et al., 2007).
Molecular Mechanisms and Pharmacological Potential
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development into therapeutic agents. Research often focuses on their interactions with cellular targets, the effect of structural modifications on biological activity, and their pharmacokinetic properties. These studies help in identifying potential applications in treating various diseases, including cancer, neurological disorders, and inflammation (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-15(20)8-5-9-16(13)23-18(24)11-25-19-10-17(21-12-22-19)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONVHOHYVCOZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2596028.png)

![2-(7-oxo-2-(4-(piperidine-1-carbonyl)piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2596030.png)



![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2596045.png)

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
